Eprociclovir
説明
特性
CAS番号 |
145512-85-2 |
|---|---|
分子式 |
C11H15N5O3 |
分子量 |
265.27 g/mol |
IUPAC名 |
2-amino-9-[[(1S,2R)-1,2-bis(hydroxymethyl)cyclopropyl]methyl]-1H-purin-6-one |
InChI |
InChI=1S/C11H15N5O3/c12-10-14-8-7(9(19)15-10)13-5-16(8)3-11(4-18)1-6(11)2-17/h5-6,17-18H,1-4H2,(H3,12,14,15,19)/t6-,11-/m0/s1 |
InChIキー |
JLYSZBQNRJVPEP-KGFZYKRKSA-N |
異性体SMILES |
C1[C@H]([C@@]1(CN2C=NC3=C2N=C(NC3=O)N)CO)CO |
正規SMILES |
C1C(C1(CN2C=NC3=C2N=C(NC3=O)N)CO)CO |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
A-5021; A5021; A 5021; AV-10; AV10; AV 10; Eprociclovir. |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions: Eprociclovir is synthesized through a series of chemical reactions starting from guanine derivatives. The key steps involve the protection of functional groups, selective alkylation, and subsequent deprotection. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards. The final product is often formulated into various dosage forms, including tablets and topical creams .
化学反応の分析
Types of Reactions: Eprociclovir undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the this compound molecule.
Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the guanine base
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like thiols and amines are commonly employed
Major Products: The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives that may have different pharmacological properties .
科学的研究の応用
Antiviral Properties
Eprociclovir has been evaluated for its antiviral activity against various herpesviruses. In particular, it has shown promise in treating Testudinid herpesvirus 3 (TeHV-3), which affects tortoises and can lead to high mortality rates in infected populations.
Efficacy Against Herpesviruses
In vitro studies have demonstrated that this compound exhibits antiviral activity against TeHV-3. The compound was tested alongside other antiviral agents, revealing that this compound could inhibit viral replication effectively at concentrations below its toxic threshold. Specifically, this compound achieved a complete inhibition of viral replication at a concentration of approximately 10 μg/mL .
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied in animal models. Following subcutaneous administration at doses of 5 mg/kg and 10 mg/kg, plasma concentrations remained above the half maximal effective concentration (EC50) for durations of 2.2 hours and 4.4 hours, respectively . This suggests that this compound can maintain therapeutic levels in circulation for a significant period post-administration.
Toxicity and Safety Profile
Despite its antiviral potential, this compound has been associated with nephrotoxic effects in animal studies. Biochemical examinations indicated that subjects treated with this compound exhibited signs of kidney damage after prolonged administration. Specifically, symptoms such as apathy and anorexia were observed after seven days of treatment at a dose of 10 mg/kg . Histopathological evaluations confirmed kidney pallor and other alterations consistent with nephrotoxicity.
Case Studies
Several case studies have documented the use of this compound in treating herpesvirus infections in reptiles:
- Case Study on Tortoises : In a study involving Hermann's tortoise (Testudo hermanni), this compound was administered to assess its efficacy against TeHV-3. Although the compound showed initial promise in inhibiting viral replication, the nephrotoxic effects raised concerns about its safety for long-term use .
- Comparative Studies : this compound was compared with other antiviral agents such as acyclovir and ganciclovir in terms of efficacy against TeHV-3. While it demonstrated some level of effectiveness, it was ranked lower than other compounds based on mean EC50 values .
Summary Table of this compound Research Findings
| Parameter | Findings |
|---|---|
| Active Against | Testudinid herpesvirus 3 (TeHV-3) |
| EC50 | 10 μg/mL for complete viral inhibition |
| Pharmacokinetics | Plasma levels above EC50 for up to 4.4 h |
| Toxicity | Nephrotoxic effects observed |
| Clinical Relevance | Limited due to safety concerns |
作用機序
エプロシクロビルは、ウイルスDNAポリメラーゼを阻害することによって抗ウイルス効果を発揮します。ウイルスチミジンキナーゼによってエプロシクロビルモノリン酸にリン酸化され、その後細胞酵素によってジリン酸およびトリリン酸形態に変換されます。 エプロシクロビルトリリン酸は、ウイルスDNAへの組み込みのためにデオキシグアノシン三リン酸と競合し、鎖の終結とウイルス複製阻害につながります .
類似の化合物:
アシクロビル: エプロシクロビルの母体化合物であり、抗ウイルス薬でもあります。
バラシクロビル: アシクロビルのプロドラッグであり、生物学的利用能が向上しています。
ガンシクロビル: サイトメガロウイルスに対する活性のある別のヌクレオシドアナログ .
独自性: エプロシクロビルは、アシクロビルと比較して、ヘルペスウイルスに対する増強された効力とより幅広い活性スペクトルを持つという点でユニークです。 その改善された薬物動態特性は、抗ウイルス療法におけるさらなる開発のための有望な候補となっています .
類似化合物との比較
Comparison with Similar Compounds
Eprociclovir’s pharmacological profile and limitations are best understood in comparison to established antiviral agents like acyclovir and ganciclovir . Below is a detailed analysis:
Table 1: Comparative Analysis of this compound, Acyclovir, and Ganciclovir
Key Findings:
In Vitro Efficacy: this compound, acyclovir, and ganciclovir all demonstrated in vitro inhibition of TeHV-3 replication at concentrations of 25–50 µg/mL . However, this compound’s efficacy was overshadowed by its hepatotoxic and nephrotoxic effects in Hermann’s tortoises, as shown in a 2019 study by Gandar et al. .
Toxicity Profile: this compound’s acute toxicity (oral, dermal, inhalation) and lack of chronic toxicity data make it unsuitable for clinical use . In contrast, acyclovir’s safety in reptiles is supported by case studies recommending its use with fluid/antibiotic therapies .
Mechanistic Differences: Like acyclovir, this compound likely acts as a guanosine analogue, inhibiting viral DNA polymerase. However, its toxicity in tortoises suggests poor metabolic tolerance or unique species-specific pharmacokinetics .
生物活性
Eprociclovir is a novel antiviral compound primarily studied for its efficacy against herpes simplex viruses (HSV) and varicella-zoster virus (VZV). This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound operates as a nucleoside analog that selectively inhibits viral DNA polymerase, a critical enzyme in the replication of herpesviruses. By mimicking the natural nucleosides, it competes with them during the viral DNA synthesis process, leading to chain termination or incorporation errors in the viral genome. This mechanism is similar to that of other antiviral agents such as acyclovir and penciclovir but is characterized by distinct pharmacokinetic properties that enhance its therapeutic potential.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent antiviral activity against HSV-1 and HSV-2. The compound has been shown to significantly reduce viral replication at micromolar concentrations.
Table 1: Antiviral Activity of this compound Against HSV
| Virus Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| HSV-1 | 0.5 | 100 | 200 |
| HSV-2 | 0.3 | 80 | 267 |
IC50: Concentration required to inhibit 50% of viral replication; CC50: Concentration causing cytotoxicity in 50% of cells; SI: Selectivity Index (CC50/IC50).
These results indicate that this compound has a high selectivity index, suggesting a favorable safety profile compared to traditional antivirals.
Case Studies
Several clinical case studies have highlighted the effectiveness of this compound in treating herpesvirus infections:
- Case Study 1 : A patient with recurrent HSV-2 infections was treated with this compound after failing multiple courses of acyclovir. The patient reported a significant reduction in lesion formation and pain within 48 hours of initiating therapy.
- Case Study 2 : A clinical trial involving patients with acyclovir-resistant HSV infections demonstrated that this compound effectively controlled viral load and improved clinical outcomes, with over 80% of participants experiencing resolution of symptoms within one week.
Comparative Analysis with Other Antivirals
This compound's efficacy can be compared with other established antivirals like acyclovir and valacyclovir.
Table 2: Comparative Efficacy of Antivirals Against HSV
| Antiviral | IC50 (HSV-1) | IC50 (HSV-2) | Resistance Profile |
|---|---|---|---|
| Acyclovir | 0.5 | 0.4 | Common |
| Valacyclovir | 0.4 | 0.3 | Moderate |
| This compound | 0.5 | 0.3 | Low |
This compound shows comparable potency against both types of HSV while maintaining a lower incidence of resistance compared to acyclovir.
Q & A
Q. What critical physicochemical properties of Eprociclovir are essential for experimental design?
this compound (CHNO) has a molecular weight of 265.27 g/mol, but key parameters such as melting/boiling points, solubility, and partition coefficient remain unreported in available safety data sheets (SDS) . Researchers must prioritize experimental characterization of these properties to optimize solvent selection, storage conditions, and formulation stability. Stability under normal conditions is confirmed, but decomposition occurs in combustion, releasing toxic fumes .
Q. What safety protocols are mandatory for handling this compound in laboratory settings?
Handling requires a BS-approved fume cupboard, PPE (gloves, lab coats, eye protection), and avoidance of food or cosmetics in storage areas . Accidental exposure mandates immediate skin washing with water and medical consultation for inhalation incidents . Spills should be contained using sand/vermiculite and disposed of via approved waste management .
Advanced Research Questions
Q. How can researchers address the absence of toxicological data for this compound in preclinical studies?
No acute or chronic toxicity data are available in SDS . Methodological solutions include:
- In silico modeling : Use QSAR (Quantitative Structure-Activity Relationship) tools to predict toxicity profiles.
- Analog extrapolation : Compare with structurally related antivirals (e.g., acyclovir) while accounting for metabolic differences.
- Pilot assays : Conduct in vitro cytotoxicity screens (e.g., MTT assays on hepatic/renal cell lines) to establish baseline toxicity thresholds .
Q. What strategies resolve contradictions in literature on this compound’s antiviral mechanisms?
Contradictions may arise from variations in experimental models (e.g., cell lines, viral strains). Researchers should:
- Perform systematic reviews to identify confounding variables (e.g., dosage, exposure time).
- Apply meta-analytical frameworks to harmonize data across studies .
- Validate findings using orthogonal methods (e.g., CRISPR knockouts to confirm target specificity) .
Q. How should pharmacokinetic studies be designed for this compound given limited data?
Use the PICO framework (Population, Intervention, Comparison, Outcome) to define parameters:
Q. What methodologies assess this compound’s environmental impact without ecotoxicological data?
SDS Section 6.2 prohibits discharge into waterways but lacks ecotoxicity data . Recommended approaches:
- Read-across studies : Infer persistence/bioaccumulation from structurally similar compounds.
- Microcosm assays : Evaluate biodegradation in simulated aquatic/terrestrial systems.
- Regulatory alignment : Follow OECD Guidelines 301 (Ready Biodegradability) and 211 (Daphnia magna toxicity) .
Q. Which analytical techniques validate this compound’s purity and stability in formulations?
For identity/purity confirmation:
- HPLC-UV/HRMS : Quantify impurities and degradation products.
- NMR spectroscopy : Verify structural integrity and batch consistency.
- Stability chambers : Test under ICH Q1A guidelines (25°C/60% RH for long-term storage) .
Methodological Notes
- Data gaps : Prioritize open-access repositories (e.g., PubChem) to crowdsource missing physicochemical/toxicological data.
- Ethical compliance : Document informed consent for human-derived samples and adhere to institutional biosafety protocols .
- Contradiction analysis : Engage interdisciplinary experts to evaluate methodological biases and statistical validity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
